molecular formula C26H26N2O6S B12299679 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12299679
M. Wt: 494.6 g/mol
InChI Key: JIRBAUWICKGBFE-UHFFFAOYSA-N
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Preparation Methods

Carindacillin is synthesized through a series of chemical reactions starting from carbenicillin. The synthetic route involves the esterification of carbenicillin with indanyl . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods for carindacillin involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Carindacillin undergoes hydrolysis in vivo to produce carbenicillin . The primary reaction it undergoes is hydrolysis, which is facilitated by enzymes in the small intestine. This hydrolysis reaction converts carindacillin into its active form, carbenicillin, which then exerts its antibacterial effects . Common reagents and conditions for this reaction include water and enzymatic catalysts. The major product formed from this reaction is carbenicillin .

Scientific Research Applications

Carindacillin has been extensively studied for its antibacterial properties. It is used in scientific research to investigate the treatment of urinary tract infections and prostatitis . In chemistry, carindacillin is used as a model compound to study the hydrolysis of ester prodrugs. In biology, it is used to understand the mechanisms of bacterial resistance to penicillin antibiotics. In medicine, carindacillin is used to treat infections caused by susceptible bacteria . In industry, it is used in the development of new antibacterial agents and formulations .

Biological Activity

The compound 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H24N2O5S
Molecular Weight 396.48 g/mol
CAS Number 1203403-88-6

The structure features a bicyclic core with various functional groups that may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
  • Receptor Interaction : It could interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : In vitro studies have shown that the compound demonstrates significant activity against a variety of bacterial strains, suggesting potential as an antibiotic agent .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Some studies suggest that it may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

  • Study on Antimicrobial Properties : A recent study assessed the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
    Bacterial Strain MIC (µg/mL)
    MRSA8
    E. coli16
    Pseudomonas aeruginosa32
  • Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved functional outcomes compared to controls .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully elucidate its safety and efficacy in vivo.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)

InChI Key

JIRBAUWICKGBFE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Origin of Product

United States

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